molecular formula C10H11ClF3NO2 B3028291 (R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride CAS No. 1810074-61-3

(R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride

Cat. No.: B3028291
CAS No.: 1810074-61-3
M. Wt: 269.65
InChI Key: BLYCHOGTNJQXPK-DDWIOCJRSA-N
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Description

®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a chroman ring substituted with a trifluoromethoxy group and an amine group, making it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride typically involves several key steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Amination: The amine group is introduced through reductive amination or other amination techniques.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, such as trifluoromethyl.

    Substitution: The chroman ring and the trifluoromethoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted chroman derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have highlighted the potential of chroman derivatives, including (R)-6-(trifluoromethoxy)chroman-4-amine hydrochloride, as promising anticancer agents. The compound has been evaluated for cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7). These studies demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell growth, thus positioning these compounds as candidates for further development into anticancer therapies .

Mechanisms of Action:
The mechanism through which these chroman derivatives exert their effects often involves interaction with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as SIRT2, which is associated with aging and neurodegenerative diseases. The inhibition of such targets can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Antioxidant Activity

Chromans are also recognized for their antioxidant properties. The introduction of trifluoromethoxy groups enhances the electron-withdrawing capacity of the molecule, which can improve its ability to scavenge free radicals. In vitro assays have shown that derivatives of chroman exhibit significant antioxidant activities by reducing oxidative stress markers in various biological systems .

Synthetic Applications

Building Block in Organic Synthesis:
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including alkylation and acylation processes. This versatility makes it valuable for the development of new pharmaceuticals and agrochemicals .

Mannich Reaction:
The compound can also be utilized in Mannich reactions to generate a variety of derivatives with enhanced biological activity. This reaction is pivotal in medicinal chemistry for creating compounds with improved pharmacokinetic properties and bioavailability .

Case Study 1: Cytotoxicity Evaluation

In a recent study, a series of chromone derivatives were synthesized from this compound and tested against multiple cancer cell lines. The results indicated that certain modifications to the chroman structure significantly increased cytotoxicity, particularly against MCF-7 cells, showcasing the importance of structural optimization in drug development .

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capabilities of chroman derivatives synthesized from this compound. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that specific substitutions on the chroman ring enhanced the radical-scavenging potential significantly compared to standard antioxidants .

Mechanism of Action

The mechanism of action of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The amine group can form hydrogen bonds with target proteins, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(Trifluoromethyl)chroman-4-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-6-(Methoxy)chroman-4-amine hydrochloride: Contains a methoxy group instead of a trifluoromethoxy group.

    ®-6-(Ethoxy)chroman-4-amine hydrochloride: Contains an ethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of this compound includes a chroman core with a trifluoromethoxy group, which enhances lipophilicity and may improve bioavailability. This modification is crucial for interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that derivatives of chroman compounds, including this compound, exhibit various biological activities:

  • Anti-inflammatory properties : Similar chroman derivatives have shown significant anti-inflammatory effects in vitro.
  • Anticancer activity : Studies have demonstrated that chroman-based compounds can inhibit the proliferation of cancer cells, particularly breast and lung cancer cells .
  • Enzyme inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity, which is a common mechanism for many therapeutic agents.

1. Inhibition of Tumor Necrosis Factor (TNF)

A study assessed the ability of chroman derivatives to inhibit TNF-induced cell death in murine fibrosarcoma cell lines. Compounds exhibiting at least 25% inhibition were further evaluated for their IC50 values. The results indicated that certain structural modifications significantly enhance binding affinity to TNF receptors, suggesting potential therapeutic applications in inflammatory diseases .

2. Cytotoxicity Against Cancer Cell Lines

Research involving chroman derivatives has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, compounds derived from chroman-4-one exhibited low micromolar IC50 values against A2780 (ovarian cancer) and MCF-7 (breast cancer) cell lines, indicating strong antiproliferative effects .

3. Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and its biological targets. These studies revealed that the trifluoromethoxy group contributes to enhanced binding through hydrogen bonding and hydrophobic interactions with target proteins. For example, docking studies showed that fluorinated compounds generally exhibit stronger interactions with cyclooxygenases and lipoxygenases, which are implicated in inflammation and cancer progression .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameKey FeaturesBiological Activity
(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amineContains fluorinated groupsSignificant anticancer and anti-inflammatory properties
6-(Trifluoromethyl)chroman-4-amineLacks amine functionalityModerate enzyme inhibition
6-Methoxychroman-4-amineContains methoxy groupLower metabolic stability
Chroman-4-aminesBasic structure without fluorinated groupsVarying biological activities

Properties

IUPAC Name

(4R)-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYCHOGTNJQXPK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-61-3
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(trifluoromethoxy)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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